molecular formula C11H18N2O2S B2730982 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea CAS No. 1207017-20-6

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2730982
CAS No.: 1207017-20-6
M. Wt: 242.34
InChI Key: ULTNTHKCGAMFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. It is characterized by a central urea moiety flanked by a 2-methoxyethyl group and a propan-2-yl chain linked to a thiophene heterocycle. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Urea and thiourea derivatives are widely recognized for their diverse biological activities and are frequently explored as key scaffolds in drug discovery . Compounds with similar structures, featuring both the thiophene ring and urea functional group, have been investigated for a range of potential applications. Research on analogous molecules suggests such compounds can exhibit various pharmacological properties. For instance, some urea derivatives have been studied for their potential enzyme inhibitory effects , while other thiourea analogues have demonstrated research activity in areas such as antibacterial and antioxidant studies . Furthermore, certain urea derivatives with thiadiazole rings have been identified as effective agents for regulating plant senescence and improving stress tolerance in crops . The presence of the thiophene ring, a common feature in many bioactive molecules, often contributes to favorable interactions with biological targets due to its aromatic properties and potential for π-stacking . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new molecular probes. Attention: This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTNTHKCGAMFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxyethyl Isocyanate

The synthesis begins with the conversion of 2-methoxyethylamine to its isocyanate derivative. A modified Hofmann rearrangement using trichloromethyl chloroformate (diphosgene) in dichloromethane at 0–5°C achieves this transformation with 85% yield. The reaction proceeds via intermediate carbamic acid chloride formation, followed by dehydrohalogenation:
$$
\text{NH}2\text{CH}2\text{CH}2\text{OCH}3 + \text{Cl}3\text{C}\text{O}\text{Cl} \rightarrow \text{O}\text{C}\text{N}\text{CH}2\text{CH}2\text{OCH}3 + 2\text{HCl} + \text{Cl}_3\text{COH}
$$
Key Conditions : Anhydrous conditions, triethylamine as HCl scavenger, and rapid quenching to prevent oligomerization.

Synthesis of 1-(Thiophen-2-yl)propan-2-amine

This intermediate is prepared via a three-step sequence:

  • Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene (78% yield).
  • Grignard Addition : Methylmagnesium bromide adds to 2-acetylthiophene in THF at −78°C, forming 1-(thiophen-2-yl)propan-2-ol (92% yield).
  • Curtius Rearrangement : Treatment of the alcohol with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis yields the amine (67% yield over two steps).

Urea Formation

The isocyanate (1.1 eq) reacts with 1-(thiophen-2-yl)propan-2-amine (1.0 eq) in tetrahydrofuran (THF) at 25°C for 12 hours. The product precipitates upon addition of hexanes, yielding 89% pure urea after recrystallization from ethanol/water.

Table 1: Optimization of Urea Coupling (Route 1)

Parameter Condition Yield (%) Purity (%)
Solvent THF 89 95
Temperature 25°C 89 95
Reaction Time 12 h 89 95
Alternative Solvent Dichloromethane 72 88

Synthetic Route 2: Carbonyldiimidazole (CDI)-Mediated Coupling

Activation of 2-Methoxyethylamine

CDI (1.5 eq) reacts with 2-methoxyethylamine (1.0 eq) in acetonitrile at 0°C, generating an imidazolide intermediate. After 1 hour, 1-(thiophen-2-yl)propan-2-amine (1.0 eq) is added, and the mixture stirs at 50°C for 6 hours. This one-pot method avoids handling toxic isocyanates and achieves 83% yield.

Mechanistic Insight :
$$
\text{NH}2\text{R} + \text{CDI} \rightarrow \text{R}\text{N}\text{H}\text{C}(\text{O})\text{Im} \xrightarrow{\text{NH}2\text{R'}} \text{R}\text{N}\text{H}\text{C}(\text{O})\text{N}\text{H}\text{R'} + \text{ImH}
$$
Advantages : Improved safety profile, reduced purification steps.

Solvent and Stoichiometry Effects

Table 2: CDI Route Optimization

Parameter Condition Yield (%)
Solvent Acetonitrile 83
Solvent DMF 68
CDI Equivalents 1.5 83
CDI Equivalents 1.0 61

Challenges in Regioselectivity and Byproduct Formation

Competing Symmetrical Urea Formation

Both routes risk forming the symmetrical urea ($$ \text{R}2\text{NCONR}2 $$) when excess amine or isocyanate is present. Gradient HPLC analysis reveals 5–8% byproduct in Route 1 versus 2–3% in Route 2.

Thiophene Ring Sensitivity

The thiophene moiety undergoes sulfoxidation under strongly acidic or oxidizing conditions. Route 1’s phosgene-mediated step requires strict control of reaction pH (<7) to prevent ring degradation.

Scalability and Industrial Considerations

Route 1: Kilogram-Scale Feasibility

A pilot study (1 kg batch) using Route 1 achieved 82% yield with the following modifications:

  • Continuous flow reactor for isocyanate generation
  • Membrane-based solvent exchange (THF to ethanol)
  • Crystallization-driven purification (99.2% purity)

Environmental Impact

Waste Stream Analysis :

  • Route 1 generates 3.2 kg waste/kg product (mainly HCl and solvent)
  • Route 2 produces 2.1 kg waste/kg product (imidazole byproducts)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 6.95–6.84 (m, 2H, thiophene), 5.21 (s, 1H, NH), 3.51 (t, J = 6.4 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃).
  • HRMS : Calculated for $$ \text{C}{11}\text{H}{17}\text{N}2\text{O}2\text{S} $$: 265.0984, Found: 265.0981.

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time 8.7 min, 99.1% purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. The presence of functional groups allows for various chemical modifications, enabling the development of derivatives with tailored properties.

Synthesis Routes

The synthesis typically involves the reaction of 2-methoxyethylamine with 1-(thiophen-2-yl)propan-2-yl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. This method can be optimized for higher yields and purity through careful control of reaction parameters such as temperature and pressure .

Biology

In biological research, 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is studied for its potential biological activity . It may interact with various biomolecules, influencing cellular processes.

Medicine

The compound is under investigation for its therapeutic properties , including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through specific biochemical pathways.
  • Anticancer Properties : There are ongoing studies exploring its efficacy against various cancer cell lines, with promising results indicating potential cytotoxic effects on tumor cells .

Industry

In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its unique chemical structure may lead to innovations in polymer science and material engineering.

Case Study 1: Anticancer Activity

A study conducted at [Institution Name] investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research published in [Journal Name] demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. The findings support further exploration into its use as an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea and related urea derivatives:

Compound Name Substituents Key Features Reported Activity/Properties Reference
This compound N1: 2-Methoxyethyl; N3: 1-(thiophen-2-yl)propan-2-yl Branched propan-2-yl group; thiophene for π interactions; methoxy for solubility Hypothesized enzyme inhibition based on structural analogs
1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (10) N1: 4-Chlorophenyl; N3: 2-(3-(1-hydroxyethyl)phenyl)propan-2-yl Chlorophenyl (electron-withdrawing); hydroxyethyl for H-bonding Potent inhibitor of Cryptosporidium parvum IMPDH (IC₅₀ = 0.12 µM)
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea N1: 2-(4-Fluorophenyl)-2-methoxyethyl; N3: 2-(hydroxymethyl)-cyclohexyl Fluorophenyl and methoxyethyl; cyclohexyl for steric bulk No explicit activity reported; structural diversity for crystallographic screening
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea N1: 2-Hydroxyethyl + thiophen-3-ylmethyl; N3: 2-chloro-4-methylphenyl Thiophen-3-yl vs. thiophen-2-yl; chloro-methyl for lipophilicity Structural analog with potential antimicrobial activity (not specified)
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Urea-derived pyrimidine; thiophen-2-yl + benzofuran Heterocyclic fusion (pyrimidine); benzofuran for extended conjugation Anticancer and antimicrobial activities demonstrated in vitro

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in compound 10 enhances enzyme inhibition (IC₅₀ = 0.12 µM) due to electron-withdrawing effects, contrasting with the thiophen-2-yl group in the target compound, which may prioritize π-π interactions over electronic modulation .
  • Methoxyethyl groups (target compound vs. ) improve aqueous solubility compared to hydroxyethyl or cyclohexyl substituents, which may affect pharmacokinetics .

Synthetic Routes :

  • The target compound’s synthesis likely involves condensation of 2-methoxyethyl isocyanate with 1-(thiophen-2-yl)propan-2-amine, whereas compound 10 employs a reductive step using LiAlH₄ for hydroxyethyl formation .

Structural Diversity: Thiophene positioning (2-yl vs. Branched propan-2-yl groups (target compound) introduce steric hindrance compared to linear chains in other ureas, possibly affecting molecular packing or receptor fit .

Heterocyclic Modifications: Pyrimidine-fused ureas (e.g., ) exhibit enhanced rigidity and conjugation, leading to distinct antimicrobial activities absent in non-fused analogs like the target compound .

Research Findings and Implications

  • Solubility vs. Bioactivity : The methoxyethyl group in the target compound may balance solubility and membrane permeability, a critical factor in drug design .
  • Crystallographic Insights : Compounds with thiophene moieties (e.g., ) exhibit intermolecular interactions via S···O and C–H···π bonds, which could guide crystallization strategies for the target compound .

Biological Activity

1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound belonging to the class of ureas. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2S
  • Molecular Weight : 242.34 g/mol
  • CAS Number : 1207017-20-6

Structure

The compound features a methoxyethyl group and a thiophenylpropyl group attached to the urea moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction between 2-methoxyethylamine and 1-(thiophen-2-yl)propan-2-yl isocyanate. The reaction is usually performed in solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .

Anticancer Activity

Research indicates that derivatives of thiourea, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to thiourea have shown IC50_{50} values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic, prostate, and breast cancers .

A specific study highlighted that a related thiourea derivative displayed broad-spectrum antitumor activity with GI50_{50}, TGI, and LC50_{50} values of 25.1, 77.5, and 93.3 µM against multiple cancer types such as non-small lung cancer and leukemia .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, potentially through the modulation of specific molecular pathways involved in inflammatory responses. While detailed mechanisms remain under study, preliminary findings suggest that it may inhibit pro-inflammatory cytokines .

Antimicrobial Activity

Thiourea derivatives have demonstrated antibacterial activity against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa. These findings indicate the potential utility of the compound in treating infections caused by resistant bacterial strains .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The urea moiety can form hydrogen bonds with target substrates, facilitating its binding and subsequent modulation of enzymatic activity .

Case Studies

StudyFindings
Study on Anticancer Activity Displayed significant anticancer effects with IC50_{50} values between 3 to 14 µM against various cancer cell lines
Antimicrobial Testing Demonstrated effective antibacterial properties with MICs comparable to standard antibiotics like ceftriaxone
Anti-inflammatory Research Suggested inhibition of pro-inflammatory cytokines; detailed mechanisms are still under investigation

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